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molecular formula C13H14BrN3O B8287215 2-Bromo-4-(2-oxoazepan-3-ylamino)benzonitrile

2-Bromo-4-(2-oxoazepan-3-ylamino)benzonitrile

Cat. No. B8287215
M. Wt: 308.17 g/mol
InChI Key: FHYSBTJCELHJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846928B2

Procedure details

A solution of 2-bromo-4-fluorobenzonitrile (200 mg, 1.00 mmol), DL-α-amino-ε-caprolactam hydrochloride (173 mg, 1.05 mmol) and DIEA (0.620 mL, 3.56 mmol) in DMSO (3 mL) was stirred at 120 C for 18 h. Water and EtOAc were added. The solid found between the bi-layer was collected by filtration to give 2-bromo-4-(2-oxoazepan-3-ylamino)benzonitrile (155 mg)
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Name
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8](F)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH2:11]1[CH2:18][CH:17]([NH2:19])[C:15](=[O:16])[NH:14][CH2:13][CH2:12]1.Cl.CCN(C(C)C)C(C)C.O>CS(C)=O.CCOC(C)=O>[Br:1][C:2]1[CH:9]=[C:8]([NH:19][CH:17]2[CH2:18][CH2:11][CH2:12][CH2:13][NH:14][C:15]2=[O:16])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=C(C#N)C=CC(=C1)F
Name
Quantity
173 mg
Type
reactant
Smiles
C1CCNC(=O)C(C1)N.Cl
Name
Quantity
0.62 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C#N)C=CC(=C1)NC1C(NCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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